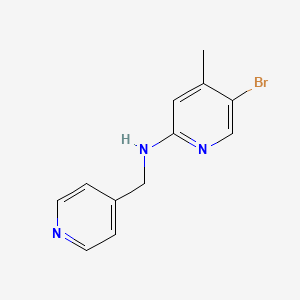

5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c1-9-6-12(16-8-11(9)13)15-7-10-2-4-14-5-3-10/h2-6,8H,7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENQUAITOORHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Key Intermediate: 2-Amino-5-bromo-4-methylpyridine

- Starting Material : 2-amino-5-bromo-4-methylpyridine is a critical intermediate.

- Bromination : Controlled bromination is performed to selectively introduce bromine at the 5-position.

Oxidation to Nitro Intermediate : According to patent literature, 5-bromo-4-methyl-2-nitropyridine can be synthesized by reacting 2-amino-5-bromo-4-methylpyridine with hydrogen peroxide in concentrated sulfuric acid at 0–15 °C to control regioselectivity and yield.

- Slow addition of concentrated sulfuric acid to hydrogen peroxide (30% mass fraction) at ≤20 °C.

- Temperature control is critical to avoid side reactions.

Reduction : The nitro intermediate can then be reduced back to the amino derivative if required.

Formation of the N-(pyridin-4-ylmethyl) Substituent

- Alkylation Reaction : The 2-amino group is alkylated with a pyridin-4-ylmethyl halide or equivalent electrophile.

- Typical Conditions :

- Use of bases such as sodium hydride or potassium carbonate to deprotonate the amine.

- Solvents such as dimethylformamide (DMF) or acetonitrile.

- Mild heating to facilitate nucleophilic substitution.

Alternative Synthetic Routes: Directed Metalation and Cross-Coupling

- Negishi Coupling : For related brominated pyridine derivatives, Negishi coupling reactions have been employed to replace bromine substituents with methyl groups using methyl zinc reagents and nickel catalysts.

- Directing Group Strategy : The amine group can be protected or transformed into a directing group (e.g., N,N-dimethylformimidamide) to facilitate selective cross-coupling and subsequent hydrolysis to regenerate the amine.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Brominating agent (e.g., NBS), mild heat | 5-bromo-4-methylpyridine derivative |

| 2 | Oxidation (to nitro) | H2O2, concentrated H2SO4, 0-15 °C | 5-bromo-4-methyl-2-nitropyridine |

| 3 | Reduction | Suitable reducing agent (e.g., Fe/AcOH) | 2-amino-5-bromo-4-methylpyridine |

| 4 | Alkylation | Pyridin-4-ylmethyl halide, base, DMF | This compound |

Analytical and Research Findings Supporting Preparation

- NMR Characterization : For intermediates such as 5-bromo-4-methyl-2-nitropyridine, ^1H NMR data shows distinct singlets for aromatic and methyl protons, confirming substitution patterns.

- Purity and Yield : Temperature control during oxidation and bromination steps is essential to maximize yield and minimize side products.

- Catalyst Selection : For cross-coupling reactions, palladium or nickel catalysts with appropriate ligands (e.g., BINAP, XPhos) improve regioselectivity and coupling efficiency.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-amino-5-bromo-4-methylpyridine, pyridin-4-ylmethyl halide |

| Bromination Agent | N-Bromosuccinimide (NBS) or equivalent |

| Oxidation Conditions | H2O2 in concentrated H2SO4, 0–15 °C |

| Reduction Agent | Fe/AcOH or catalytic hydrogenation |

| Alkylation Base | NaH, K2CO3 |

| Solvents | DMF, acetonitrile, toluene |

| Catalysts for Cross-Coupling | Pd(OAc)2, Pd2(dba)3, Ni catalysts |

| Temperature Control | Critical during oxidation and bromination steps |

| Analytical Techniques | ^1H NMR, LC-MS, HPLC for purity and structure confirmation |

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organolithium or Grignard reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate (KMnO4), while reduction can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using a palladium catalyst and a boronic acid.

Common Reagents and Conditions

Substitution: Organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether or THF.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.

Coupling: Palladium acetate (Pd(OAc)2) with a phosphine ligand and a boronic acid in a mixture of water and an organic solvent like toluene.

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized products such as pyridine N-oxides.

Reduction: Formation of reduced derivatives, potentially leading to the removal of the bromine atom.

Coupling: Formation of biaryl or vinyl-aryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, particularly in the context of cancer therapy and neurological disorders.

Anticancer Activity

Several studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, research has demonstrated that similar compounds can act as inhibitors of specific kinases involved in cancer cell proliferation. A notable study highlighted the synthesis of related pyridine derivatives that showed promising results in inhibiting tumor growth in vitro and in vivo models .

Neurological Applications

Research into cannabinoid receptors has revealed that compounds like 5-bromo derivatives may modulate these receptors, potentially leading to therapeutic applications in treating conditions such as anxiety and chronic pain. The modulation of cannabinoid receptors by pyridine compounds suggests a pathway for developing new treatments for neurological disorders .

Material Science

5-Bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine has also been explored for its utility in material science, particularly in the development of organic semiconductors and sensors.

Organic Electronics

The compound's ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating such pyridine derivatives into polymer matrices can enhance charge transport properties, leading to improved device performance .

Sensor Technology

The structural characteristics of this compound lend themselves to applications in sensor technology, particularly for detecting environmental pollutants or biological markers. Studies have reported the synthesis of sensor devices using pyridine-based compounds that exhibit high sensitivity and selectivity towards specific analytes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .

Case Studies

Mechanism of Action

The mechanism by which 5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine exerts its effects depends on its specific application. In biochemical contexts, it may act as a ligand binding to metal ions or proteins, influencing their activity. The pyridin-4-ylmethyl group can interact with various molecular targets, potentially modulating enzymatic activity or receptor binding.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues and their substituent effects:

| Compound Name | Substituents (Positions) | Molecular Weight | Key Features |

|---|---|---|---|

| Target Compound | Br (5), CH₃ (4), Pyridin-4-ylmethyl (2) | ~316.2 (calc.) | Dual aromatic systems; potential for enhanced binding via π-π interactions. |

| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | Br (5), 3,4-dimethoxybenzyl (2) | 367.2 | Methoxy groups increase hydrophilicity; benzyl group enhances lipophilicity. |

| 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine | Br (5), CH₃ (4), 2-methoxyethyl (2) | 245.1 | Methoxyethyl improves solubility; methyl enhances lipophilicity. |

| 5-Bromo-4-fluoropyridin-2-amine | Br (5), F (4) | 191.0 | Fluorine reduces steric bulk; higher electronegativity alters reactivity. |

| 5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine | Br (5), 4-fluorobenzyl (2) | 281.1 | Fluorine introduces polarity; benzyl group balances lipophilicity. |

| 5-Bromo-4-chloro-3-iodopyridin-2-amine | Br (5), Cl (4), I (3) | 328.4 | Multiple halogens increase molecular weight and potential toxicity. |

Key Observations :

- Halogen Effects : Bromine at position 5 is conserved across analogues. Substituting bromine with smaller halogens (e.g., fluorine in 5-bromo-4-fluoropyridin-2-amine) reduces steric hindrance but may decrease lipophilicity (Log P) .

- Aromatic vs.

- Methyl Group Impact : The 4-methyl group in the target compound and 5-Bromo-N-(2-methoxyethyl)-4-methylpyridin-2-amine increases lipophilicity, which may enhance membrane permeability but could reduce aqueous solubility .

Biological Activity

5-bromo-4-methyl-N-(pyridin-4-ylmethyl)pyridin-2-amine is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a bromine atom, a methyl group, and a pyridin-4-ylmethyl substituent attached to a pyridin-2-amine core, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's molecular formula is C_{12}H_{12}BrN_{3}, and it features several functional groups that contribute to its reactivity and biological interactions:

- Bromine atom : Enhances electrophilicity and may facilitate interactions with biological targets.

- Methyl group : Influences steric and electronic properties.

- Pyridin-4-ylmethyl group : Provides additional binding sites for molecular interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in biochemical assays. It may interact with various molecular targets, including enzymes, receptors, and DNA, thereby modulating biochemical pathways. The bromine atom and the pyridinylmethyl group play crucial roles in these binding interactions, potentially influencing enzymatic activity or receptor signaling.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance, related pyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. These studies indicate that such compounds can induce apoptosis through mitochondrial pathways, as evidenced by increased caspase activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyridine derivatives have been investigated for their ability to inhibit bacterial growth and exhibit antifungal activity. The presence of the bromine atom may enhance these effects by increasing the lipophilicity of the molecule, facilitating membrane penetration.

Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on similar compounds have shown their ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .

Case Studies and Research Findings

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, CH3CN, 25°C, 12 h | 75–80 | |

| N-Alkylation | 4-(BrCH2)pyridine, K2CO3, DMF, 80°C, 24 h | 60–65 |

Q. Table 2: Biological Activity Data

| Cell Line | IC50 (µM) | Assay Type | Reference |

|---|---|---|---|

| HeLa | 12.3 ± 1.2 | MTT, 48 h | |

| MCF-7 | 18.7 ± 2.1 | MTT, 48 h |

Critical Considerations

- Contradictory Data : Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols across labs .

- Advanced Purification : Prep-HPLC (C18 column, 0.1% TFA in H2O/MeCN) achieves >98% purity for mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.